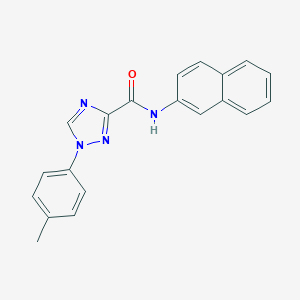
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
作用機序
The mechanism of action of 1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and proteins. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in the disruption of normal nerve function. Similarly, the compound has been reported to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition leads to a decrease in melanin production, which can be useful in the treatment of hyperpigmentation disorders.
Biochemical and physiological effects:
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, leading to their death. The compound has also been shown to possess significant antioxidant activity, which can be useful in the prevention of various diseases, including cancer and cardiovascular diseases. In addition, 1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been reported to possess significant anti-inflammatory activity, which can be useful in the treatment of various inflammatory disorders.
実験室実験の利点と制限
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. The compound is also stable and can be stored for extended periods without significant degradation. However, the compound has some limitations for lab experiments. It is highly insoluble in water, which can make it challenging to work with in aqueous solutions. In addition, the compound has a relatively low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has significant potential for future research. Some possible future directions include:
1. Investigating the compound's potential as a novel anticancer agent and exploring its mechanism of action in cancer cells.
2. Exploring the compound's potential as a neuroprotective agent and investigating its effects on neuronal function and behavior.
3. Investigating the compound's potential as an anti-inflammatory agent and exploring its mechanism of action in inflammatory disorders.
4. Developing new synthetic methods for the compound that can improve its solubility and bioavailability.
5. Investigating the compound's potential as a corrosion inhibitor and exploring its effectiveness in various industrial applications.
Conclusion:
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its potential applications in medicinal chemistry, material science, and agriculture. Its mechanism of action is not fully understood, but it has been shown to possess significant biological activity, including anticancer, antiviral, and antifungal activities. The compound has several advantages for lab experiments, but it also has some limitations. Future research should focus on exploring the compound's potential as a novel therapeutic agent and developing new synthetic methods that can improve its properties.
合成法
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through various methods. One of the most common methods is the reaction between 4-methylbenzoyl chloride and 2-naphthylamine in the presence of triethylamine, followed by the reaction with sodium azide and copper(I) iodide. The resulting compound is then treated with acetic anhydride to obtain the final product.
科学的研究の応用
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antiviral, and antifungal activities. The compound has also been shown to possess potent inhibitory effects on various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. In addition, 1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been investigated for its potential use as a corrosion inhibitor in the material science field.
特性
製品名 |
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C20H16N4O |
分子量 |
328.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-N-naphthalen-2-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H16N4O/c1-14-6-10-18(11-7-14)24-13-21-19(23-24)20(25)22-17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3,(H,22,25) |
InChIキー |
RQWIAEMJPIDTIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
![5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278810.png)
![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)





![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)